Selexipag-d7
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Overview
Description
Selexipag-d7 is a deuterated form of Selexipag, a selective prostacyclin receptor agonist used primarily for the treatment of pulmonary arterial hypertension (PAH). This compound is designed to mimic the pharmacological effects of Selexipag while potentially offering improved pharmacokinetic properties due to the presence of deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Selexipag involves several key steps:
Formation of the Pyrazine Ring: The initial step involves the reaction of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.
Esterification: This intermediate is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester.
Hydrolysis: The ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid.
Final Coupling: The acid is then reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag.
Industrial Production Methods
The industrial production of Selexipag follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Selexipag undergoes several types of chemical reactions:
Hydrolysis: The acylsulfonamide group is hydrolyzed by hepatic carboxylesterase 1 to yield its active metabolite, ACT-333679.
Oxidation: Oxidative metabolism catalyzed by CYP3A4 and CYP2C8 results in hydroxylated and dealkylated products.
Glucuronidation: UGT1A3 and UGT2B7 are involved in the glucuronidation of the active metabolite.
Common Reagents and Conditions
Hydrolysis: Catalyzed by hepatic carboxylesterase 1.
Oxidation: Catalyzed by CYP3A4 and CYP2C8.
Glucuronidation: Involves UGT1A3 and UGT2B7 enzymes.
Major Products
ACT-333679: The active metabolite formed by hydrolysis.
Hydroxylated and Dealkylated Products: Formed through oxidative metabolism.
Glucuronides: Formed through glucuronidation.
Scientific Research Applications
Selexipag-d7 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Selexipag.
Biology: Employed in biological studies to understand the interaction of prostacyclin receptor agonists with cellular targets.
Mechanism of Action
Selexipag-d7 and its active metabolite, ACT-333679, act as selective agonists of the prostacyclin receptor (IP receptor). Binding to this receptor leads to increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension as they reduce elevated pressure in the pulmonary arteries and improve blood flow .
Comparison with Similar Compounds
Similar Compounds
Iloprost: A prostacyclin analog used for the treatment of PAH.
Treprostinil: Another prostacyclin analog with similar therapeutic applications.
Beraprost: A synthetic analog of prostacyclin used in the management of PAH.
Uniqueness
Selexipag-d7 is unique due to its selective action on the prostacyclin receptor and its improved pharmacokinetic properties resulting from deuterium substitution. This leads to a longer half-life and potentially fewer side effects compared to other prostacyclin analogs .
Properties
Molecular Formula |
C26H32N4O4S |
---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]-N-methylsulfonylacetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i1D3,2D3,20D |
InChI Key |
QXWZQTURMXZVHJ-ZGBMZCDDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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